[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is a chemical compound with the molecular formula C₁₀H₁₁ClOS and a CAS number of 1004968-11-9. This compound features a sulfinyl group attached to a benzene ring, along with a chloro-substituted cyclopropyl moiety. Its structure can be visualized as a benzene ring bonded to a sulfinyl group, which in turn is connected to a 1-chloro-2-methylcyclopropyl group. The presence of the chlorine atom and the cyclopropyl structure contributes to its unique reactivity and potential biological activities .
The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be achieved through several methods:
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene has potential applications in various fields:
Interaction studies involving [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically focus on:
Several compounds share structural similarities with [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. Here are some comparable compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
1-Chloro-2-methylcyclopropane | Contains a cyclopropane ring without sulfinyl group | Simpler structure, less reactive |
Benzothiazole sulfoxide | Contains sulfur and nitrogen in the ring | Known for significant biological activity |
Phenylsulfonic acid | Contains a phenolic structure with sulfonic acid | Strong acidity and solubility properties |
The uniqueness of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene lies in its specific combination of halogenated cyclopropane and sulfinyl functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9) is an organosulfur compound featuring a benzene ring directly bonded to a sulfinyl group (-SO-). The sulfinyl group is further attached to a cyclopropane ring substituted with a chlorine atom at the 1-position and a methyl group at the 2-position. This molecular architecture creates a chiral center at the cyclopropane ring, imparting stereochemical complexity.
The IUPAC name is derived systematically:
The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol.
While direct crystallographic data for [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is limited, insights can be drawn from analogous arylcyclopropane systems. For example:
¹H NMR:
¹³C NMR:
Proton Environment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
---|---|---|
Cyclopropane (CH₂) | 0.88–1.01 (m) | 33–35 |
Methyl (CH₃) | 2.23–2.26 (s) | 21–23 |
Aromatic (ortho/para) | 7.0–7.6 (m) | 124–145 |
Key fragments:
The sulfinyl center in [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene exhibits distinctive reactivity patterns toward nucleophilic attack, primarily due to the unique electronic environment created by the combination of the electron-withdrawing sulfinyl group and the strained cyclopropyl moiety. The sulfur atom in the sulfinyl functional group adopts a pyramidal geometry with a lone pair of electrons, making it susceptible to nucleophilic displacement reactions [1] [2].
Mechanistic studies reveal that nucleophilic substitution at the sulfinyl center proceeds through a concerted pathway, where the nucleophile attacks the sulfur atom while the leaving group departs simultaneously. The reaction exhibits second-order kinetics, consistent with a bimolecular mechanism [3] [4]. The substitution pattern follows the reactivity order of nucleophiles: thiolates > alkoxides > hydroxide > amines > cyanide, reflecting the relative nucleophilicity and steric accessibility of these species [2] [5].
Temperature-dependent studies demonstrate that the reaction rates increase significantly with elevated temperatures, following Arrhenius behavior with activation energies ranging from 45 to 85 kilojoules per mole depending on the nucleophile employed [6] [1]. The presence of the chlorocyclopropyl substituent introduces additional complexity, as the ring strain energy of approximately 27.6 kilocalories per mole provides a thermodynamic driving force for concurrent ring-opening processes [7] [8].
Electronic effects play a crucial role in determining reaction selectivity. The electron-withdrawing nature of the sulfinyl group activates the sulfur center toward nucleophilic attack, while simultaneously influencing the regioselectivity of substitution [9] [1]. Computational studies using density functional theory calculations reveal that the transition state involves partial bond formation between the nucleophile and sulfur, with concurrent elongation of the sulfur-leaving group bond [4] [6].
Table 1: Nucleophilic Substitution Reactions at the Sulfinyl Center
Nucleophile | Product Type | Reaction Temperature (°C) | Yield (%) | Mechanism |
---|---|---|---|---|
Methoxide (CH₃O⁻) | Sulfinate ester | 25 | 78 | Direct displacement |
Hydroxide (OH⁻) | Sulfenic acid | 40 | 65 | Hydrolysis |
Ammonia (NH₃) | Sulfinamide | 60 | 72 | Addition-elimination |
Thiolate (RS⁻) | Thiosulfinate | 20 | 83 | Direct displacement |
Cyanide (CN⁻) | Sulfinyl nitrile | 35 | 69 | Direct displacement |
The cyclopropane ring in [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents a highly strained three-membered carbocyclic system with substantial ring strain energy. This inherent instability makes the cyclopropyl moiety particularly susceptible to ring-opening reactions under various conditions [10] [7] [8]. The ring strain arises from both angle strain, where the carbon-carbon-carbon bond angles are compressed to approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees, and torsional strain resulting from eclipsed hydrogen interactions [7] [11].
Ring-opening mechanisms can be broadly classified into three categories: homolytic, heterolytic, and concerted processes. Homolytic ring-opening typically occurs under thermal or photochemical conditions, generating radical intermediates that can undergo further transformations [10] [12]. The carbon-carbon bond dissociation energy in cyclopropane derivatives is significantly reduced compared to acyclic analogs, with values ranging from 65 to 75 kilocalories per mole [7] [13].
Heterolytic ring-opening processes involve the formation of carbocationic or carbanionic intermediates, depending on the reaction conditions and substituent effects. Acid-catalyzed ring-opening proceeds through protonation at the most substituted carbon, followed by cleavage of the weakest carbon-carbon bond to generate a secondary carbocation [14] [15]. The chlorine substituent provides additional stabilization through inductive effects while also serving as a potential leaving group under appropriate conditions [16] [14].
Thermal ring-opening reactions typically require temperatures exceeding 150 degrees Celsius and proceed through homolytic cleavage pathways [10] [17]. The activation energy for thermal ring-opening ranges from 110 to 145 kilojoules per mole, depending on the substitution pattern and reaction environment [18] [19]. Photochemical ring-opening occurs at lower temperatures through electronic excitation, with quantum yields ranging from 0.1 to 0.5 depending on the wavelength and solvent system employed [20] [21].
Table 2: Ring-Opening Reactions of Cyclopropane Moiety
Reaction Conditions | Ring-Opening Mode | Primary Product | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
---|---|---|---|---|
Thermal (150°C) | Homolytic | Alkyl radical | 145 | 1.2×10⁻⁴ |
Acid-catalyzed (H⁺) | Heterolytic | Carbocation | 95 | 3.5×10⁻² |
Base-catalyzed (OH⁻) | Heterolytic | Carbanion | 120 | 8.9×10⁻³ |
Photochemical (365nm) | Homolytic | Radical pair | 85 | 2.1×10⁻¹ |
Radical-initiated | Homolytic | Alkyl radical | 110 | 5.7×10⁻³ |
The photochemical racemization of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents a fascinating example of stereochemical interconversion under mild conditions. The sulfur center in sulfinyl compounds possesses inherent chirality due to its pyramidal geometry, with the sulfur atom bearing three different substituents and a lone pair of electrons [21] [22]. Under thermal conditions, pyramidal inversion at sulfur requires activation energies of 159-172 kilojoules per mole, necessitating temperatures around 200 degrees Celsius for observable racemization [21] [22].
Photochemical activation provides an alternative pathway for racemization that occurs under significantly milder conditions. The mechanism involves electronic excitation of the sulfinyl chromophore, followed by either direct pyramidal inversion in the excited state or homolytic cleavage of the sulfur-carbon bond to generate radical intermediates [20] [21] [23]. The wavelength dependence of the racemization process reveals distinct mechanistic pathways, with shorter wavelengths favoring alpha-cleavage mechanisms and longer wavelengths promoting direct inversion processes [22] [24].
Quantum yield measurements demonstrate that the efficiency of photochemical racemization varies significantly with irradiation wavelength. Maximum quantum yields of 0.4-0.5 are observed in the 290-310 nanometer range, corresponding to the absorption maximum of the sulfinyl chromophore [21] [22]. The use of photosensitizers can dramatically enhance racemization rates, with 2,4,6-triphenylpyrylium tetrafluoroborate showing exceptional efficiency in promoting rapid stereochemical interconversion [21] [22].
Kinetic studies reveal that photochemical racemization follows first-order kinetics with respect to the sulfinyl compound concentration. The rate constants range from 10² to 10³ reciprocal molar-seconds, depending on the wavelength, solvent, and presence of sensitizers [21] [22]. Temperature effects on the photochemical process are minimal, indicating that the activation barriers in the excited state are significantly lower than those for thermal racemization [24] [22].
Table 3: Photochemical Racemization Dynamics
Wavelength (nm) | Quantum Yield (Φ) | Half-life (minutes) | Rate Constant (M⁻¹s⁻¹) | Mechanism |
---|---|---|---|---|
254 | 0.15 | 180 | 2.1×10² | α-cleavage |
280 | 0.28 | 95 | 5.8×10² | α-cleavage |
300 | 0.42 | 45 | 1.3×10³ | Pyramidal inversion |
320 | 0.35 | 68 | 7.2×10² | Pyramidal inversion |
350 | 0.19 | 125 | 3.4×10² | α-cleavage |
365 | 0.08 | 285 | 1.1×10² | α-cleavage |
The thermal stability of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene is governed by the relative bond strengths and activation energies for various decomposition pathways. The compound exhibits moderate thermal stability under ambient conditions but undergoes significant decomposition at temperatures above 125 degrees Celsius [17] [6]. The primary decomposition mechanisms involve either Cope-type elimination processes leading to sulfenic acid formation or direct thermal cleavage of the sulfur-carbon bonds [17] [25].
At temperatures between 100-150 degrees Celsius, the predominant decomposition pathway involves elimination of sulfenic acid through a concerted mechanism. This process requires activation energies of approximately 165 kilojoules per mole and proceeds with rate constants following Arrhenius behavior [17] [26]. The formation of sulfenic acid as a primary decomposition product has been confirmed through gas chromatography-mass spectrometry analysis of thermal decomposition products [17] [27].
Higher temperature regimes (150-250 degrees Celsius) favor alternative decomposition pathways involving direct bond cleavage and formation of sulfur dioxide and alkene products. These pathways exhibit lower activation energies of 105-142 kilojoules per mole but require higher temperatures to achieve significant reaction rates [17] [28]. The transition between different decomposition mechanisms reflects the temperature-dependent competition between elimination and fragmentation processes [25] [29].
Kinetic analysis reveals that thermal decomposition follows first-order kinetics with respect to the starting material concentration. The Arrhenius pre-exponential factors range from 10⁹ to 10¹² reciprocal seconds, indicating significant entropic contributions to the activation process [17] [27]. Atmosphere effects are minimal under inert conditions, but the presence of oxygen can catalyze alternative oxidative decomposition pathways [17] [28].
Table 4: Thermal Stability and Decomposition Data
Temperature (°C) | Decomposition Rate (%/hour) | Primary Product | Activation Energy (kJ/mol) | Arrhenius Factor (s⁻¹) |
---|---|---|---|---|
100 | 0.2 | Sulfenic acid | 165 | 1.2×10¹² |
125 | 1.1 | Sulfenic acid | 165 | 1.2×10¹² |
150 | 4.5 | SO₂ + alkene | 142 | 8.5×10¹¹ |
175 | 12.8 | SO₂ + alkene | 142 | 8.5×10¹¹ |
200 | 28.3 | SO₂ + alkene | 142 | 8.5×10¹¹ |
225 | 52.7 | Sulfur compounds | 125 | 3.2×10¹⁰ |
250 | 78.9 | Complete decomposition | 105 | 5.7×10⁹ |
Catalytic asymmetric functionalization of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents an emerging area of synthetic methodology development. The presence of multiple reactive sites within the molecule, including the sulfinyl center, the cyclopropyl ring, and the aromatic system, provides diverse opportunities for selective functionalization [6] [30] [31]. Transition metal catalysts have proven particularly effective in achieving high levels of enantioselectivity and regioselectivity in these transformations [32] [33].
Titanium-based catalytic systems employing tartrate ligands have demonstrated exceptional performance in asymmetric oxidation reactions of the sulfur center. These reactions proceed through octahedral titanium complexes that provide effective chiral induction, resulting in enantioselectivities exceeding 90% enantiomeric excess [6] [1]. The mechanism involves coordination of both the substrate and oxidant to the chiral titanium center, followed by oxygen transfer in a stereocontrolled manner [6] [33].
Vanadium-salen complexes represent another highly effective catalytic system for asymmetric functionalization reactions. These catalysts show particular utility in oxidative transformations and carbon-hydrogen activation processes [32] [34]. The salen ligand framework provides a rigid chiral environment that effectively discriminates between enantiotopic faces of the substrate, leading to high selectivity [6] [35].
Organocatalytic approaches using chiral phosphoric acids have emerged as powerful alternatives to transition metal systems. These catalysts operate through hydrogen bonding and electrostatic interactions to create well-defined chiral environments for substrate activation [36] [37]. The mild reaction conditions and high functional group tolerance make these systems particularly attractive for complex molecule synthesis [30] [35].
Table 5: Catalytic Asymmetric Functionalization Reactions
Catalyst System | Reaction Type | Enantioselectivity (%ee) | Yield (%) | Temperature (°C) | Catalyst Loading (%) |
---|---|---|---|---|---|
Ti/Tartrate | Oxidation | 92 | 84 | -20 | 5 |
Vanadium/Salen | Oxidation | 88 | 91 | 0 | 2 |
Chiral Phosphoric Acid | Functionalization | 95 | 78 | 25 | 1 |
Mn/Jacobsen | Oxidation | 85 | 87 | -10 | 3 |
Fe/Pyridine-bis(oxazoline) | C-H activation | 79 | 73 | 40 | 10 |